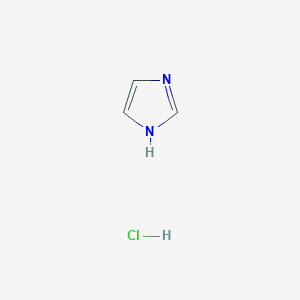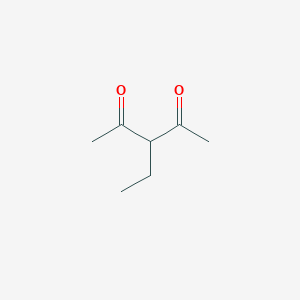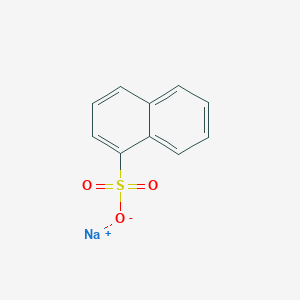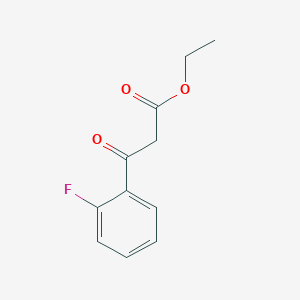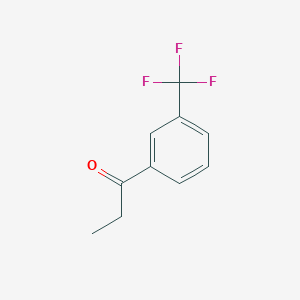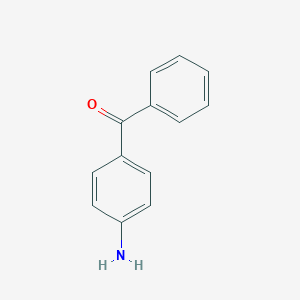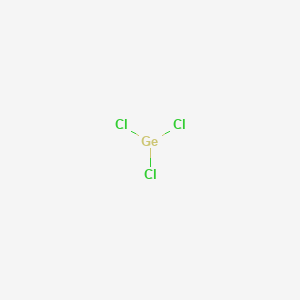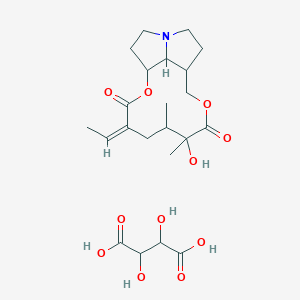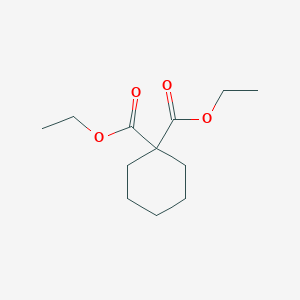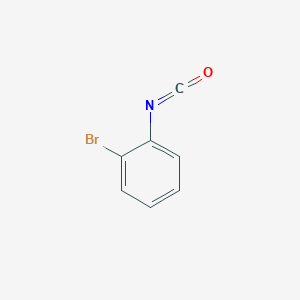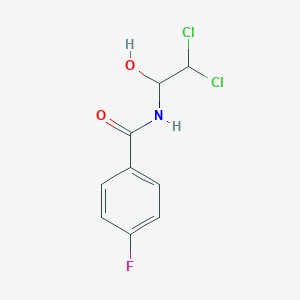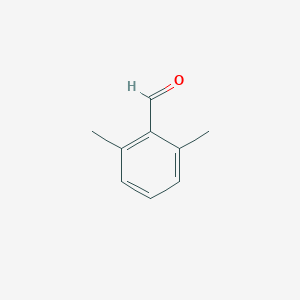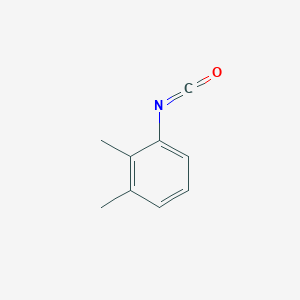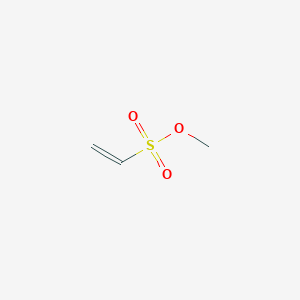
Methyl ethenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethenesulfonate is an organic compound that belongs to the class of vinyl sulfones. It consists of a vinyl group bonded to a sulfone group, with a methyl group attached to the sulfone. This compound is known for its electrophilic properties, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl ethenesulfonate can be synthesized through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonylating agents under specific conditions.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to yield vinyl sulfones, including methyl vinylsulfonate.
Industrial Production Methods
Industrial production of methyl vinylsulfonate typically involves large-scale sulfonylation reactions using olefins or alkynes as substrates. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted vinyl sulfones.
Applications De Recherche Scientifique
Methyl ethenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
Methyl ethenesulfonate exerts its effects primarily through its electrophilic vinyl group, which reacts with nucleophiles such as thiols. The reaction mechanism involves the addition of the nucleophile to the double bond, followed by protonation to form a stable product . This reactivity is exploited in enzyme inhibition, where the compound covalently modifies the active site of cysteine proteases, leading to enzyme inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Divinyl sulfone
- Phenyl vinyl sulfone
- Ethyl vinyl sulfone
Comparison
Methyl ethenesulfonate is unique due to its methyl group, which influences its reactivity and solubility compared to other vinyl sulfones. For instance, phenyl vinyl sulfone has a phenyl group that provides different electronic and steric properties, affecting its reactivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and electrophilic nature make it a valuable reagent in various scientific and industrial processes.
Propriétés
Numéro CAS |
1562-31-8 |
|---|---|
Formule moléculaire |
C3H6O3S |
Poids moléculaire |
122.15 g/mol |
Nom IUPAC |
methyl ethenesulfonate |
InChI |
InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
Clé InChI |
OIGSXRLVIQGTAV-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C=C |
SMILES canonique |
COS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


